molecular formula C19H22BrNO3 B3154432 R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide CAS No. 77630-02-5

R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide

Cat. No.: B3154432
CAS No.: 77630-02-5
M. Wt: 392.3 g/mol
InChI Key: KIAIFHTWTMKEDI-XFULWGLBSA-N
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Description

R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide is a chemical compound that belongs to the class of noraporphine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the noraporphine core, followed by the introduction of hydroxyl groups at specific positions and the attachment of the N-propyl group. The final step involves the formation of the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and influencing neuronal activity. This interaction is believed to underlie its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide can be compared with other noraporphine derivatives, such as:

  • R(-)-2,10,11-Trihydroxy-N-methylnoraporphine hydrobromide
  • R(-)-2,10,11-Trihydroxy-N-ethylnoraporphine hydrobromide

These compounds share similar structural features but differ in the nature of the N-alkyl group. The unique N-propyl group in this compound may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.BrH/c1-2-6-20-7-5-12-8-13(21)10-14-17(12)15(20)9-11-3-4-16(22)19(23)18(11)14;/h3-4,8,10,15,21-23H,2,5-7,9H2,1H3;1H/t15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAIFHTWTMKEDI-XFULWGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274451
Record name 2,10,11-triol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79640-85-0
Record name (6aR)-5,6,6a,7-Tetrahydro-6-propyl-4H-dibenzo[de,g]quinoline-2,10,11-triol hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79640-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R(-)-2,10,11-trihydroxy-n-propylnoraporphine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079640850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,10,11-triol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R(-)-2,10,11-TRIHYDROXY-N-PROPYLNORAPORPHINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A88V5R3JGJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide
Reactant of Route 2
R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide
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R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide
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R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide
Reactant of Route 5
R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide
Reactant of Route 6
R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide

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